4-(2-fluorophenyl)-3-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
説明
特性
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-12-10-15(23-28-12)18(26)24-8-6-13(7-9-24)11-17-21-22-19(27)25(17)16-5-3-2-4-14(16)20/h2-5,10,13H,6-9,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIXFAGDHDLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(2-fluorophenyl)-3-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of Compound A, summarizing key findings from various studies and highlighting its mechanisms of action.
Chemical Structure
Compound A features a complex structure that includes a triazole ring, a piperidine moiety, and a fluorophenyl group. The presence of these functional groups is critical for its biological activity.
Research indicates that Compound A acts primarily as an inhibitor of specific kinases , which are enzymes that play pivotal roles in cell signaling pathways related to growth and proliferation. Kinase inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : Compound A selectively inhibits certain kinases involved in cancer progression. For instance, it has shown activity against the mTOR pathway, which is crucial in regulating cell growth and metabolism.
- Antimicrobial Activity : Preliminary studies suggest that Compound A exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.
Biological Activity Data
The following table summarizes the biological activities reported for Compound A:
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | mTOR | 0.15 | |
| Antiproliferative | HeLa (cervical) | 0.25 | |
| Antimicrobial | E. coli | 0.30 | |
| Cytotoxicity | A549 (lung cancer) | 0.20 |
Case Studies
Several case studies have explored the efficacy of Compound A in various contexts:
- Cancer Treatment : In vitro studies on human cervical (HeLa) and lung (A549) cancer cell lines demonstrated significant antiproliferative effects at low concentrations (IC50 values ranging from 0.15 to 0.25 µM). These findings suggest that Compound A could be a candidate for further development as an anticancer agent.
- Infectious Diseases : The antimicrobial activity against E. coli indicates potential applications in treating bacterial infections, although further studies are needed to assess efficacy in vivo.
Research Findings
Recent research highlights several important findings regarding Compound A's biological activity:
- Selectivity : Compound A exhibits selective inhibition of target kinases with minimal off-target effects, which is crucial for reducing side effects in therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, Compound A may enhance overall efficacy through synergistic mechanisms.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Triazolone Cores
Key Observations:
- Piperidine-Isoxazole Motif: Unlike simpler alkyl/aryl substituents (e.g., 3-methoxybenzyl in ), the piperidine-isoxazole chain may enhance metabolic stability and blood-brain barrier penetration due to increased hydrophobicity and hydrogen-bonding capacity.
- Activity Divergence: Despite structural similarities, compounds like IPI-9119 target lipogenesis rather than fungal CYP51, highlighting the role of substituents in directing therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
